molecular formula C13H10BrNO3 B14858470 6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid

6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid

Cat. No.: B14858470
M. Wt: 308.13 g/mol
InChI Key: JWAKLGXFTHPWGO-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a bromo and methoxy group on the phenyl ring and a carboxylic acid group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid typically involves the following steps:

    Coupling Reaction: The brominated intermediate is then coupled with a pyridine derivative using a Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst and a boronic acid or ester as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. Reduction reactions can also be performed on the carboxylic acid group to yield alcohols or aldehydes.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield hydroxyl, carbonyl, or alcohol derivatives.

Scientific Research Applications

6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the methoxy group.

    5-Bromo-2-methoxybenzoic acid: Similar structure but lacks the pyridine ring.

    2-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the bromine atom.

Uniqueness

6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of both the bromo and methoxy groups on the phenyl ring, as well as the carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

6-(5-bromo-2-methoxyphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H10BrNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

JWAKLGXFTHPWGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=CC=C2)C(=O)O

Origin of Product

United States

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